(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol
Overview
Description
(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol, commonly known as DTT, is a chemical compound that has been widely used in scientific research. It is a reducing agent that is commonly used to break disulfide bonds in proteins, allowing for their denaturation and separation. DTT has a wide range of applications in biochemistry, molecular biology, and other scientific fields. In
Scientific Research Applications
DTT has a wide range of applications in scientific research. It is commonly used in biochemistry and molecular biology to break disulfide bonds in proteins, allowing for their denaturation and separation. DTT is also used in the synthesis of peptides and other small molecules. In addition, DTT is used as a reducing agent in the analysis of oxidized lipids and other biomolecules.
Mechanism of Action
Target of Action
The primary target of this compound is the GABA A receptor and glutamate-gated chloride (GluCl) channels in insects . These receptors play a crucial role in the central nervous system of insects, regulating the flow of chloride ions across the cell membrane and thereby controlling the excitability of neurons .
Mode of Action
The compound acts by blocking the ligand-gated ion channel of the GABA A receptor and GluCl channels . This blockage disrupts the normal functioning of the central nervous system in insects, leading to hyperexcitation of their nerves and muscles .
Biochemical Pathways
The compound affects the γ-aminobutyric acid (GABA) system and chloride ion channels of pests . By interrupting these pathways, it disrupts normal neuronal function and cellular development . In the environment, the compound can undergo reduction, oxidation, hydrolysis, or photolysis to form various degradation products .
Pharmacokinetics
It is known that the compound is a white, solid powder with a moldy odor .
Result of Action
The result of the compound’s action is the hyperexcitation of contaminated insects’ nerves and muscles , leading to their eventual death . This makes the compound an effective insecticide.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, sunlight can slightly degrade the compound . . Therefore, the environment in which the compound is used can affect its effectiveness as an insecticide.
Advantages and Limitations for Lab Experiments
DTT has a number of advantages for lab experiments. It is a powerful reducing agent that is effective at breaking disulfide bonds in proteins. DTT is also relatively inexpensive and easy to use. However, DTT has some limitations. It can be toxic at high concentrations and can interfere with some assays. In addition, DTT can be unstable and can degrade over time.
Future Directions
There are a number of future directions for the use of DTT in scientific research. One area of research is the development of new and more effective reducing agents. Another area of research is the study of the effects of DTT on oxidative stress and inflammation. Finally, there is a need for further research into the toxic effects of DTT and its potential interactions with other compounds.
properties
IUPAC Name |
[5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3O2/c13-8-3-6(12(15,16)17)4-9(14)11(8)10-2-1-7(5-18)19-10/h1-4,18H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRXRPABDTBTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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